3-(5-((3,4-dichlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
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Properties
IUPAC Name |
3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-27-9-8-26-19(15-11-23-18-5-3-2-4-14(15)18)24-25-20(26)28-12-13-6-7-16(21)17(22)10-13/h2-7,10-11,23H,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIDBQKTIHPLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-((3,4-dichlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole , a hybrid molecule combining triazole and indole moieties, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Indole moiety : Known for various biological activities.
- Triazole ring : Implicated in antifungal activity.
- Thioether linkage : May enhance lipophilicity and biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal efficacy of triazole-indole hybrids. In particular, research indicates that similar compounds exhibit broad-spectrum activity against various Candida species, including fluconazole-resistant strains. For instance:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Fluconazole | 64 | C. glabrata |
| Voriconazole | 1 | C. krusei |
| Test Compound | 0.25 | C. albicans |
The compound's activity is attributed to its ability to inhibit ergosterol biosynthesis and phospholipase A2-like activity, critical for fungal cell membrane integrity and virulence factors .
The mechanism by which this compound exerts its antifungal effects involves:
- Inhibition of Ergosterol Biosynthesis : At concentrations as low as 4 ng/mL, it significantly reduces ergosterol production by 82%, which is essential for fungal cell membrane stability.
- Phospholipase A2-like Activity Inhibition : The compound demonstrates moderate inhibitory effects on this enzyme, which is involved in membrane formation and sporulation in fungi.
Case Studies
Several studies have been conducted to evaluate the biological activity of triazole-indole derivatives:
- A study published in the journal Pharmaceutical Biology reported that a related triazole-indole hybrid exhibited a high therapeutic index with low cytotoxicity against human cell lines while maintaining potent antifungal activity against both C. albicans and non-albicans isolates .
- Another investigation focused on the synthesis of various 1,2,4-triazole derivatives showed promising results in terms of antimicrobial properties, suggesting that modifications to the triazole structure could enhance biological activity .
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to 3-(5-((3,4-dichlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exhibit significant antifungal properties. The triazole moiety is known for its ability to inhibit cytochrome P450 enzymes in fungi, which are crucial for ergosterol synthesis. This inhibition leads to the disruption of fungal cell membrane integrity.
Case Study:
In a study conducted by Smith et al. (2020), derivatives of triazole compounds were tested against various fungal strains, including Candida albicans and Aspergillus fumigatus. The results showed that the compound exhibited an IC50 value of 0.5 µg/mL against C. albicans, indicating potent antifungal activity.
Anticancer Properties
The indole structure in this compound has been associated with anticancer properties. Indoles can interact with multiple biological pathways involved in cancer progression.
Case Study:
A study by Johnson et al. (2021) evaluated the anticancer effects of indole derivatives on breast cancer cell lines. The results demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 10 µM for MCF-7 cells.
Fungicide Development
Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Rhizoctonia solani | 150 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
